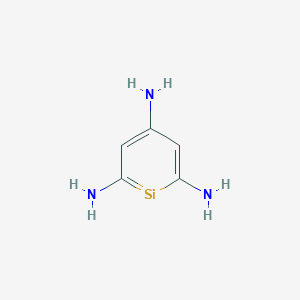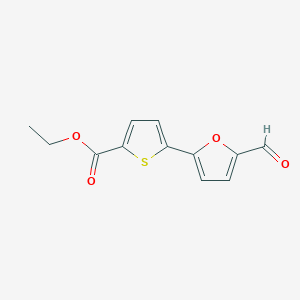
Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is a heterocyclic compound that contains both furan and thiophene rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α,β-unsaturated carbonyl compound under basic conditions . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ethyl 5-(5-carboxyfuran-2-yl)thiophene-2-carboxylate
Reduction: Ethyl 5-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate
Substitution: Various halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular processes like signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(5-carboxyfuran-2-yl)thiophene-2-carboxylate
- Ethyl 5-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate
- Various halogenated or nitrated derivatives of the thiophene ring
Uniqueness
Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. Its formyl group also provides a versatile functional group for further chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
647023-91-4 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O4S/c1-2-15-12(14)11-6-5-10(17-11)9-4-3-8(7-13)16-9/h3-7H,2H2,1H3 |
InChI Key |
WVBRGFXGONKCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)

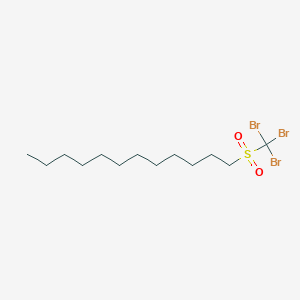
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
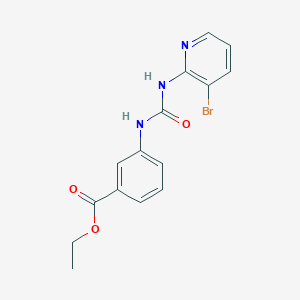

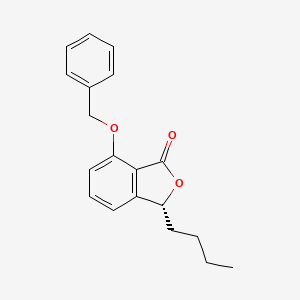
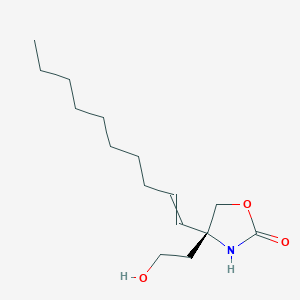
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
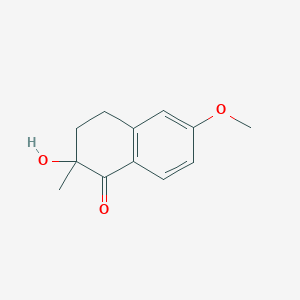
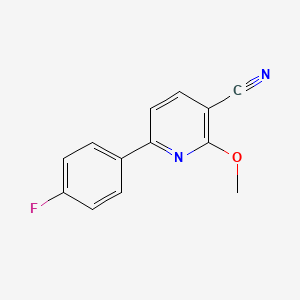
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
